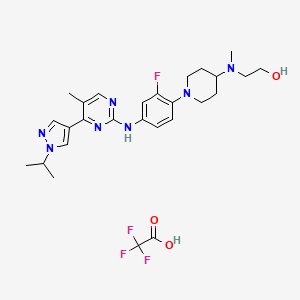

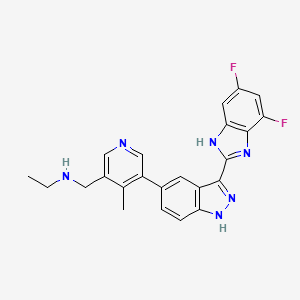

![molecular formula C25H29N5OS B8195946 3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)

3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

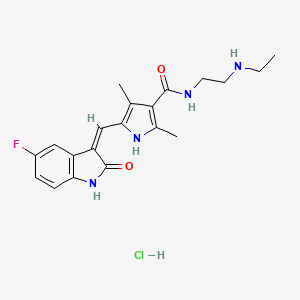

FT206 est un inhibiteur de carboxamide de la protéase spécifique de l'ubiquitine. C'est un composé qui a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la biologie du cancer. FT206 est connu pour sa capacité à inhiber la protéase spécifique de l'ubiquitine 28, qui joue un rôle crucial dans la stabilisation des oncoprotéines telles que c-MYC, c-JUN et Δp63 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

FT206 est synthétisé par une série de réactions chimiques impliquant des carboxamides. La voie de synthèse spécifique et les conditions réactionnelles sont détaillées dans le brevet WO 2020033707 A1, exemple 11-1 . La synthèse implique l'utilisation de divers réactifs et solvants, avec un contrôle minutieux des conditions réactionnelles pour assurer une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de FT206 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle. Le composé est généralement produit sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde pour une utilisation ultérieure .

Analyse Des Réactions Chimiques

Types de réactions

FT206 subit plusieurs types de réactions chimiques, notamment :

Oxydation : FT206 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : FT206 peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour obtenir les produits désirés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés et réduits de FT206, ainsi que des composés substitués avec différents groupes fonctionnels. Ces produits peuvent avoir des activités et des propriétés biologiques variables .

Applications de recherche scientifique

FT206 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : FT206 est utilisé comme un composé d'outil pour étudier l'inhibition de la protéase spécifique de l'ubiquitine 28 et ses effets sur la stabilité et la dégradation des protéines.

Biologie : Le composé est utilisé pour étudier le rôle de la protéase spécifique de l'ubiquitine 28 dans divers processus biologiques, y compris la régulation du cycle cellulaire et la transduction du signal.

Médecine : FT206 a montré un potentiel dans la recherche sur le cancer, en particulier dans le traitement du carcinome épidermoïde du poumon. .

Mécanisme d'action

FT206 exerce ses effets en inhibant la protéase spécifique de l'ubiquitine 28. Cette enzyme est responsable de la déubiquitination et de la stabilisation de plusieurs oncoprotéines, notamment c-MYC, c-JUN et Δp63. En inhibant cette enzyme, FT206 conduit à la dégradation de ces oncoprotéines, réduisant ainsi leurs niveaux et inhibant la croissance tumorale . Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome et diverses voies de signalisation liées à la prolifération et à la survie cellulaires .

Applications De Recherche Scientifique

FT206 has a wide range of scientific research applications, including:

Chemistry: FT206 is used as a tool compound to study the inhibition of ubiquitin-specific protease 28 and its effects on protein stability and degradation.

Biology: The compound is used to investigate the role of ubiquitin-specific protease 28 in various biological processes, including cell cycle regulation and signal transduction.

Medicine: FT206 has shown potential in cancer research, particularly in the treatment of lung squamous cell carcinoma. .

Mécanisme D'action

FT206 exerts its effects by inhibiting ubiquitin-specific protease 28. This enzyme is responsible for the deubiquitination and stabilization of several oncoproteins, including c-MYC, c-JUN, and Δp63. By inhibiting this enzyme, FT206 leads to the degradation of these oncoproteins, thereby reducing their levels and inhibiting tumor growth . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to cell proliferation and survival .

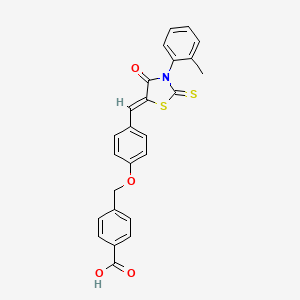

Comparaison Avec Des Composés Similaires

FT206 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la protéase spécifique de l'ubiquitine 28. Des composés similaires comprennent :

Vismodégib : Un composé qui cible la protéase spécifique de l'ubiquitine 28 et qui est utilisé dans le traitement du cancer colorectal.

FT206 se distingue par son haut degré de sélectivité et son efficacité à faibles concentrations, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

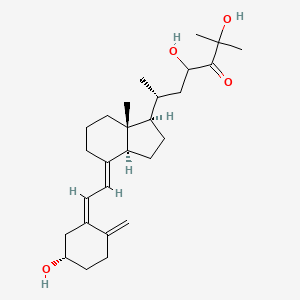

IUPAC Name |

3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-14-2-9-21-22(26)23(32-25(21)27-14)24(31)29-17-5-3-16-11-20(8-4-15(16)10-17)30-12-18-6-7-19(13-30)28-18/h2,4,8-9,11,17-19,28H,3,5-7,10,12-13,26H2,1H3,(H,29,31)/t17-,18?,19?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKSCQGVUDMFY-VIQWUECVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)N[C@H]3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)

![(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8195912.png)

![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)